

An In-Depth Technical Guide to Sulfamonomethoxine-13C6: Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: Sulfamonomethoxine-13C6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sulfamonomethoxine-13C6**, a stable isotope-labeled derivative of the sulfonamide antibiotic Sulfamonomethoxine. This document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it elucidates its mechanism of action through a detailed signaling pathway diagram, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical Identity and Physical Properties

Sulfamonomethoxine-13C6 is an isotopically labeled form of Sulfamonomethoxine where six carbon atoms on the phenyl ring have been replaced with the stable isotope, carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Table 1: Chemical Identifiers of **Sulfamonomethoxine-13C6** and Sulfamonomethoxine

Identifier	Sulfamonomethoxine-13C6	Sulfamonomethoxine
IUPAC Name	4-amino-N-(6-methoxypyrimidin-4-yl)benzene-1,2,3,4,5,6-13C6-sulfonamide	4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide[1]
CAS Number	1416768-32-5	1220-83-3[2][3][4]
Molecular Formula	C5 ¹³ C6H12N4O3S	C11H12N4O3S
Molecular Weight	286.26 g/mol	280.30 g/mol

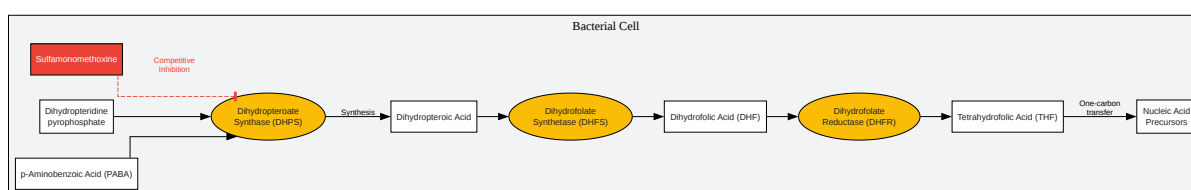
Table 2: Physicochemical Properties of Sulfamonomethoxine

Property	Value	Source
Melting Point	203-206 °C	
Boiling Point	513.2 °C	
Solubility	Soluble in acetone and methanol (10 mg/mL). Slightly soluble in ethanol. Very slightly soluble in diethyl ether. Practically insoluble in water. Soluble in dilute hydrochloric acid and sodium hydroxide solutions.	
Appearance	White to pale yellow crystalline powder.	

Note: The physical properties of **Sulfamonomethoxine-13C6** are expected to be very similar to those of the unlabeled compound.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamonomethoxine, like other sulfonamide antibiotics, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway, Sulfamonomethoxine effectively halts bacterial growth and replication.



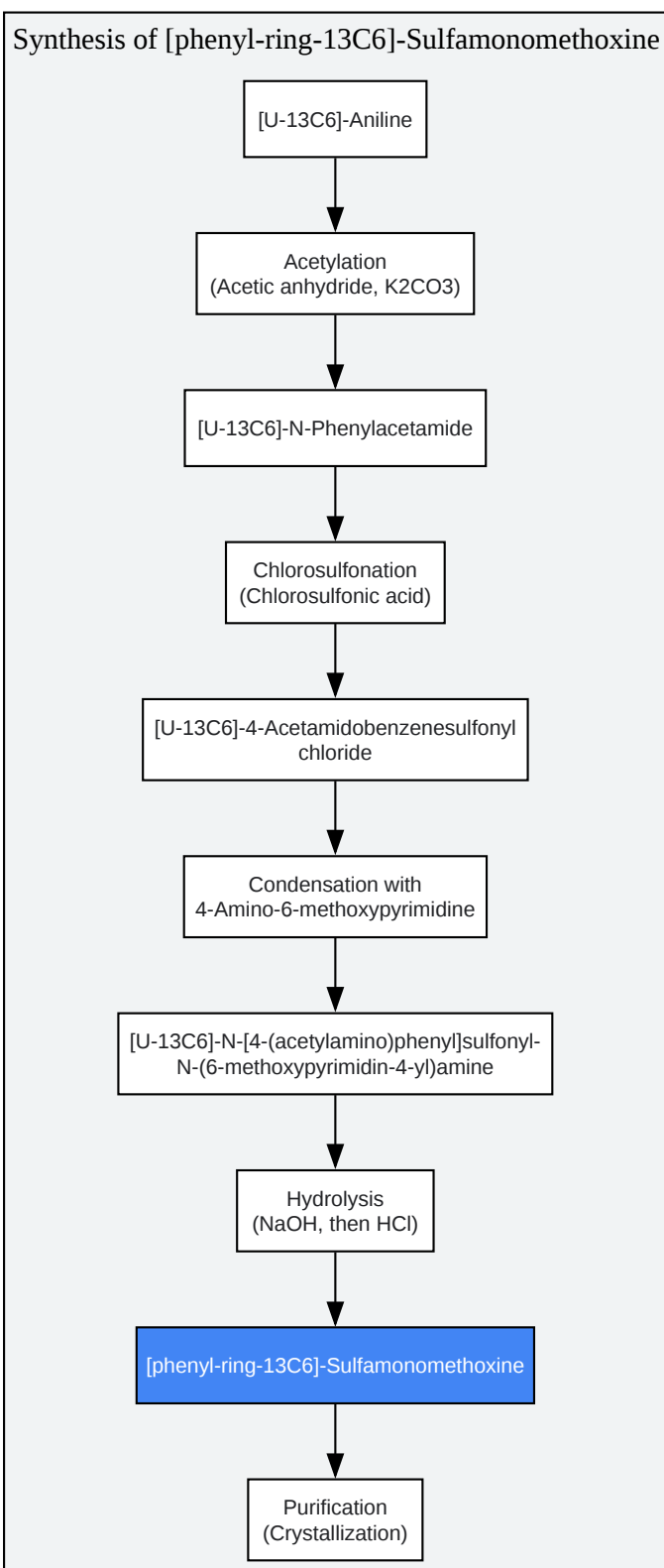
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Caption: Inhibition of bacterial folic acid synthesis by Sulfamonomethoxine.

Experimental Protocols

Synthesis of [phenyl-ring-¹³C₆]-Sulfamonomethoxine

A detailed, multi-step synthesis for producing [phenyl-ring-¹³C]-labeled Sulfamonomethoxine has been described. The general workflow involves the initial acetylation of uniformly ¹³C-labeled aniline, followed by chlorosulfonation, and subsequent condensation with 4-amino-6-methoxypyrimidine. The final step involves hydrolysis to yield the desired product.



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Caption: General workflow for the synthesis of [phenyl-ring-13C6]-Sulfamonomethoxine.

A detailed protocol can be adapted from the published synthesis of related labeled sulfonamides. The key steps are:

- **Acetylation of [U-13C6]-Aniline:** [U-13C6]-Aniline is reacted with acetic anhydride in the presence of a base such as potassium carbonate to yield [U-13C6]-N-phenylacetamide.
- **Chlorosulfonation:** The resulting acetanilide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position of the phenyl ring.
- **Condensation:** The [U-13C6]-4-acetamidobenzenesulfonyl chloride is then condensed with 4-amino-6-methoxypyrimidine in a suitable solvent.
- **Hydrolysis:** The acetyl protecting group is removed by hydrolysis with sodium hydroxide, followed by neutralization with hydrochloric acid to precipitate the final product, [phenyl-ring-13C6]-Sulfamonomethoxine.
- **Purification:** The product is purified by recrystallization to achieve high purity.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of Sulfamonomethoxine in various matrices is reverse-phase HPLC. The following is a general protocol that can be adapted for the analysis of **Sulfamonomethoxine-13C6**.

Table 3: Example HPLC Parameters for Sulfamonomethoxine Analysis

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate	1.0 mL/min
Detection	UV at 254 nm or Mass Spectrometry (for 13C6 variant)
Injection Volume	10-20 µL
Column Temperature	40 °C

Sample Preparation:

For biological matrices, a protein precipitation step with a solvent like acetonitrile or methanol is typically employed, followed by centrifugation and filtration of the supernatant before injection.

Spectroscopic Data

While a specific Certificate of Analysis with detailed spectra for **Sulfamonomethoxine-13C6** is not publicly available, the expected spectral characteristics can be inferred from the unlabeled compound and the nature of isotopic labeling.

Table 4: Expected Spectroscopic Features of **Sulfamonomethoxine-13C6**

Technique	Expected Features
^1H NMR	The spectrum will be very similar to that of unlabeled Sulfamonomethoxine, with signals corresponding to the methoxy group, the pyrimidine ring protons, and the amine protons. The aromatic signals from the phenyl ring will be absent due to the ^{13}C labeling.
^{13}C NMR	The spectrum will show signals for all carbon atoms. The six carbon atoms of the phenyl ring will be observed and may exhibit splitting due to ^{13}C - ^{13}C coupling. The chemical shifts will be very similar to the unlabeled compound. PubChem provides a reference ^{13}C NMR spectrum for Sulfamonomethoxine.
Mass Spectrometry	The molecular ion peak ($[\text{M}+\text{H}]^+$) will be observed at m/z 287.08, which is 6 mass units higher than that of the unlabeled Sulfamonomethoxine (m/z 281.08). The fragmentation pattern is expected to be similar to the unlabeled compound, with the fragments containing the phenyl ring showing a +6 Da mass shift.

Applications in Research and Development

Sulfamonomethoxine- $^{13}\text{C}6$ is a valuable tool for a variety of research applications, primarily due to its utility as an internal standard.

- **Pharmacokinetic Studies:** It enables accurate quantification of Sulfamonomethoxine in biological samples (plasma, urine, tissues) during absorption, distribution, metabolism, and excretion (ADME) studies.
- **Metabolite Identification:** Its known mass shift helps in distinguishing drug metabolites from endogenous matrix components in mass spectrometry-based metabolomics studies.

- **Environmental Monitoring:** It can be used as a spike-in standard for the accurate and precise quantification of Sulfamonomethoxine residues in environmental samples such as soil and water.
- **Food Safety Analysis:** It serves as an internal standard in methods for determining Sulfamonomethoxine residues in food products of animal origin.

Conclusion

Sulfamonomethoxine-13C6 is an essential analytical tool for researchers and scientists working with the antibiotic Sulfamonomethoxine. Its well-defined chemical structure and properties, coupled with established synthetic and analytical methods, make it an indispensable internal standard for accurate quantification in complex matrices. The understanding of its mechanism of action further aids in the interpretation of its biological effects in various experimental settings. This guide provides the core technical information required for the effective utilization of **Sulfamonomethoxine-13C6** in drug development and related scientific disciplines.

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References

- 1. Sulfamonomethoxine | C₁₁H₁₂N₄O₃S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. chemimpex.com [chemimpex.com]
- 4. Sulfamonomethoxine | 1220-83-3 [chemicalbook.com]
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